NMTCA

Descripción

Propiedades

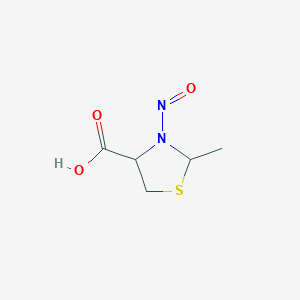

IUPAC Name |

2-methyl-3-nitroso-1,3-thiazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O3S/c1-3-7(6-10)4(2-11-3)5(8)9/h3-4H,2H2,1H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IENHCEGSGRQUTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1N(C(CS1)C(=O)O)N=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30908540 |

Source

|

| Record name | 2-Methyl-3-nitroso-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30908540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103659-08-1 |

Source

|

| Record name | 2-Methyl-N-nitrosothiazolidine-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103659081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-3-nitroso-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30908540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Pivotal Role of the N-methyl-D-aspartate Receptor (NMDAR) in Cellular Processes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The N-methyl-D-aspartate receptor (NMDAR) is a critical ionotropic glutamate (B1630785) receptor that plays a central role in the physiology and pathology of the central nervous system. Its unique properties as a coincidence detector, requiring both glutamate binding and postsynaptic depolarization for activation, position it as a key regulator of synaptic plasticity, learning, and memory. Dysregulation of NMDAR function is implicated in a host of neurological and psychiatric disorders, making it a prime target for therapeutic intervention. This guide provides an in-depth technical overview of the NMDAR's function in cellular processes, with a focus on its subunit composition, biophysical properties, signaling pathways, and the experimental methodologies used to study them.

NMDAR Subunit Composition and Biophysical Properties

NMDARs are heterotetrameric protein complexes typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits.[1] The specific combination of GluN2 subunits (GluN2A, GluN2B, GluN2C, or GluN2D) dictates the biophysical and pharmacological properties of the receptor, influencing factors such as agonist affinity, channel conductance, open probability, and deactivation kinetics.[2][3] These properties are crucial for the receptor's function in different brain regions and at various developmental stages.[2]

Quantitative Data on NMDAR Properties

The following tables summarize key quantitative data related to the biophysical properties of different NMDAR subtypes.

| Property | GluN1/GluN2A | GluN1/GluN2B | Reference(s) |

| Agonist Affinity | |||

| Glutamate (EC₅₀) | ~1.3 µM | ~0.4 µM | [4] |

| Glycine (B1666218) (EC₅₀) | ~0.1 µM | ~0.1 µM | |

| Channel Properties | |||

| Single-channel Conductance | 50 pS (main), 38 pS (sub-conductance) | 50 pS (main), 38 pS (sub-conductance) | |

| Peak Open Probability (Po) | ~0.35 - 0.5 | ~0.07 - 0.1 | |

| Mean Open Time | Shorter (~1-5 ms) | Longer (~5-10 ms) | |

| Deactivation Time Course | Faster | Slower |

NMDAR-Mediated Signaling Pathways

Upon activation, NMDARs allow the influx of Ca²⁺ into the postsynaptic neuron, which acts as a critical second messenger to initiate a cascade of intracellular signaling events. These pathways are fundamental to the induction of long-term potentiation (LTP) and long-term depression (LTD), the cellular mechanisms underlying learning and memory.

NMDAR Signaling in Long-Term Potentiation (LTP)

High-frequency synaptic stimulation leads to a large and sustained influx of Ca²⁺ through NMDARs, triggering signaling cascades that result in a long-lasting enhancement of synaptic strength. A key player in this process is Calcium/calmodulin-dependent protein kinase II (CaMKII).

NMDAR Signaling in Long-Term Depression (LTD)

Low-frequency stimulation results in a smaller, transient increase in postsynaptic Ca²⁺, which preferentially activates protein phosphatases, leading to a long-lasting decrease in synaptic efficacy.

Src Kinase Regulation of NMDAR Function

The non-receptor tyrosine kinase Src is a key modulator of NMDAR activity. Src can directly phosphorylate GluN2 subunits, which enhances receptor function and is a critical step for the induction of LTP.

NMDAR Signaling to CREB

Calcium influx through NMDARs can also lead to the activation of the transcription factor cAMP response element-binding protein (CREB). Activated CREB translocates to the nucleus and initiates the transcription of genes involved in the late phase of LTP and long-term memory formation.

Experimental Protocols

Investigating the role of NMDARs in cellular processes requires a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Whole-Cell Patch-Clamp Electrophysiology for NMDAR Currents

This protocol allows for the recording of NMDAR-mediated currents from individual neurons.

Methodology:

-

Cell Preparation: Culture primary neurons (e.g., hippocampal or cortical neurons) on glass coverslips.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 0 MgCl₂, 10 HEPES, 10 glucose, 0.01 glycine, pH 7.4. The absence of Mg²⁺ prevents channel block.

-

Internal (Pipette) Solution (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2. Cesium is used to block potassium channels.

-

-

Recording:

-

Pull borosilicate glass pipettes to a resistance of 3-7 MΩ.

-

Under a microscope, approach a neuron with the pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane.

-

Apply a brief pulse of suction to rupture the membrane and gain electrical access to the cell interior (whole-cell configuration).

-

Clamp the cell at a holding potential of +40 mV to relieve any residual Mg²⁺ block.

-

Perfuse the cell with the external solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to evoke NMDAR currents.

-

Record the resulting currents using an amplifier and digitizer.

-

-

Data Analysis: Analyze the amplitude, rise time, and decay kinetics of the recorded NMDAR-mediated EPSCs.

Co-Immunoprecipitation (Co-IP) of NMDAR-Interacting Proteins

This technique is used to identify proteins that form complexes with NMDARs in their native cellular environment.

Methodology:

-

Tissue Lysis: Homogenize fresh or frozen brain tissue (e.g., hippocampus) in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Clarification: Centrifuge the lysate at high speed to pellet insoluble material.

-

Pre-clearing: Incubate the supernatant with control IgG and protein A/G agarose (B213101) beads to reduce non-specific binding.

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with a primary antibody specific for an NMDAR subunit (e.g., anti-GluN1 or anti-GluN2B) overnight at 4°C.

-

Add protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

-

-

Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analysis: Separate the eluted proteins by SDS-PAGE and identify the NMDAR subunit and its interacting partners by Western blotting with specific antibodies or by mass spectrometry.

Super-Resolution Microscopy for NMDAR Trafficking

Techniques like dSTORM (direct stochastic optical reconstruction microscopy) allow for the visualization of NMDAR localization and movement at the nanoscale, providing insights into their trafficking to and from the synapse.

Methodology:

-

Labeling: Incubate live cultured neurons with primary antibodies against an extracellular epitope of an NMDAR subunit, followed by secondary antibodies conjugated to a photoswitchable fluorophore (e.g., Alexa Fluor 647).

-

Fixation: Fix the cells with paraformaldehyde.

-

Imaging:

-

Mount the coverslip on a microscope equipped for dSTORM.

-

Use a high-power laser to excite the fluorophores and a different laser to switch most of them to a dark state.

-

Acquire thousands of images, where in each frame only a sparse, random subset of fluorophores is activated and imaged.

-

-

Image Reconstruction and Analysis:

-

Use specialized software to determine the precise location of each activated fluorophore in each frame.

-

Combine the localization data from all frames to reconstruct a super-resolution image of NMDAR distribution.

-

Analyze parameters such as receptor cluster size, density, and co-localization with synaptic markers.

-

Conclusion

The N-methyl-D-aspartate receptor is a multifaceted and highly regulated molecule that is fundamental to a vast array of cellular processes in the brain. Its intricate signaling cascades and dynamic regulation of synaptic strength underscore its importance in both normal brain function and the pathophysiology of numerous neurological and psychiatric disorders. A thorough understanding of the NMDAR's biophysical properties, signaling pathways, and the experimental techniques used to probe its function is essential for researchers and drug development professionals seeking to unravel the complexities of the brain and develop novel therapeutic strategies. The continued application and refinement of the methodologies outlined in this guide will undoubtedly lead to further critical insights into the pivotal role of the NMDAR in cellular and systems neuroscience.

References

NMTCA as a Biomarker for Endogenous Nitrosation: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Endogenous nitrosation is the in-vivo formation of N-nitroso compounds (NOCs), a class of potent carcinogens, from precursors such as secondary amines and nitrosating agents derived from dietary nitrate (B79036) and nitrite[1][2][3][4]. This process is a significant contributor to the total human burden of carcinogenic NOCs and is implicated in the etiology of various cancers, including those of the stomach and esophagus[5]. The ability to accurately quantify the rate of endogenous nitrosation is crucial for risk assessment, understanding disease mechanisms, and developing effective chemopreventive strategies.

This requires the use of sensitive and specific biomarkers that are formed endogenously and excreted in measurable quantities. While N-nitrosoproline (NPRO) has been a widely used biomarker, other compounds have emerged that may offer greater sensitivity. One such promising biomarker is N-nitroso-2-methylthiazolidine-4-carboxylic acid (NMTCA), a sulfur-containing N-nitrosamino acid identified in human urine. This compound's formation is directly linked to the availability of its precursors—acetaldehyde (B116499) and L-cysteine—and the presence of nitrosating agents, making its urinary excretion a valuable index of in-vivo nitrosation capacity.

This technical guide provides a comprehensive overview of this compound, covering its biochemical formation, quantitative data supporting its use as a biomarker, detailed experimental protocols for its analysis, and the key factors that influence its endogenous levels.

Biochemical Formation of this compound

The endogenous synthesis of this compound is a two-step process that primarily occurs in the acidic environment of the stomach.

-

Precursor Formation : The first step involves a non-enzymatic condensation reaction between the amino acid L-cysteine and acetaldehyde. Acetaldehyde is a reactive aldehyde that can originate from various sources, including ethanol (B145695) metabolism. This reaction forms a cyclic precursor molecule, 2-methylthiazolidine-4-carboxylic acid (MTCA).

-

Nitrosation : The MTCA precursor is subsequently nitrosated. Dietary nitrate, abundant in vegetables, is reduced to nitrite (B80452) by oral microflora. In the acidic milieu of the stomach, nitrite is converted into active nitrosating agents, such as dinitrogen trioxide (N2O3). These agents react with the secondary amine group within the MTCA molecule to form the stable N-nitroso compound, this compound.

Studies have shown that the precursors to this compound and the related compound N-nitrosothiazolidine-4-carboxylic acid (NTCA) are nitrosated in vitro at rates significantly higher than that of proline, the precursor to the traditional biomarker NPRO. This suggests that this compound may be a more sensitive marker for detecting endogenous nitrosation.

This compound as a Quantitative Biomarker

The utility of this compound as a biomarker is supported by quantitative data from human studies. Following its endogenous formation, this compound is metabolically stable and is excreted in the urine, allowing for non-invasive assessment of exposure. A key study involving 15 healthy volunteers demonstrated that this compound is consistently present in 24-hour urine samples, with excretion levels often exceeding those of NPRO.

Data Presentation

The following table summarizes quantitative data on the urinary excretion of this compound and related N-nitrosamino acids from a study on human volunteers.

| Biomarker | Number of Subjects | Mean Excretion (µ g/day ) | Excretion Range (µ g/day ) | Reference |

| This compound | 15 | 5.2 | 0.4 - 19.8 | |

| NTCA | 15 | 8.5 | 0.9 - 35.9 | |

| NPRO | 15 | 3.3 | Not Reported |

N-nitrosothiazolidine-4-carboxylic acid (NTCA) is formed from L-cysteine and formaldehyde. N-nitrosoproline (NPRO) is formed from proline.

The data indicates that the daily excretion of this compound and NTCA was, on average, 1.6 and 2.4 times greater, respectively, than that of NPRO in the same individuals, highlighting their potential as more abundant and thus more easily quantifiable markers of endogenous nitrosation.

Experimental Protocols for this compound Quantification

Accurate quantification of this compound in biological matrices, primarily urine, is essential for its validation and use in clinical and epidemiological studies. The standard methods involve chromatography coupled with highly sensitive detection techniques.

Sample Collection and Handling

Proper sample handling is critical to prevent analyte degradation and ensure reproducible results.

-

Collection : 24-hour urine samples should be collected in sterile containers kept cool to minimize bacterial activity.

-

Storage : Immediately after collection, the total volume should be recorded, and aliquots should be stored at -20°C or lower until analysis.

-

Preparation : Prior to extraction, samples are thawed, vortexed to ensure homogeneity, and centrifuged to remove any particulate matter.

Protocol: Quantification of this compound in Urine by GC-TEA/MS

This method is a gold standard for N-nitroso compound analysis, combining the high separation power of Gas Chromatography (GC) with the specificity of a Thermal Energy Analyzer (TEA) or the structural confirmation of Mass Spectrometry (MS). A derivatization step is required to increase the volatility of the polar this compound molecule.

-

Internal Standard : Add a known amount of an appropriate internal standard (e.g., N-nitroso-2,2-dimethylthiazolidine-4-carboxylic acid) to a 10 mL aliquot of centrifuged urine.

-

Acidification & Extraction : Adjust the sample pH to <2 with concentrated HCl. Perform a liquid-liquid extraction by adding 10 mL of ethyl acetate (B1210297), vortexing for 5 minutes, and centrifuging to separate the layers. Repeat the extraction twice more, pooling the organic layers.

-

Drying : Dry the pooled ethyl acetate extract over anhydrous sodium sulfate (B86663) and evaporate to near dryness under a gentle stream of nitrogen.

-

Derivatization (Esterification) : To make the carboxylic acid group volatile for GC analysis, convert it to its methyl ester.

-

Re-dissolve the residue in 1 mL of methanol.

-

Add 2 mL of a 14% (w/v) boron trifluoride (BF3)-methanol solution.

-

Heat the mixture in a sealed vial at 60°C for 30 minutes.

-

After cooling, add 2 mL of water and extract the derivatized this compound-methyl ester into 5 mL of hexane (B92381).

-

Concentrate the hexane layer for GC injection.

-

-

GC-TEA/MS Analysis :

-

Injector Temperature : 250°C.

-

Injection Mode : 1 µL, splitless.

-

Carrier Gas : Helium at a constant flow of 1 mL/min.

-

Oven Program : Initial temperature 80°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min).

-

MS Detection (EI Mode) : Scan for characteristic ions of the derivatized this compound and internal standard in Selected Ion Monitoring (SIM) mode for quantification.

-

Factors Influencing this compound Levels

The concentration of this compound excreted in urine is influenced by several external and internal factors, which must be considered when designing and interpreting studies.

-

Dietary Precursors : The primary drivers of this compound formation are dietary. High intake of nitrate, found in green leafy vegetables, and nitrite, used as a preservative in cured and processed meats, significantly increases the pool of available nitrosating agents.

-

Acetaldehyde Exposure : Exposure to acetaldehyde is the other critical factor. The most common source of significant acetaldehyde exposure is the consumption of alcoholic beverages, as it is the first metabolite of ethanol.

-

Inhibitors of Nitrosation : Conversely, certain dietary components can inhibit endogenous nitrosation. Ascorbic acid (Vitamin C) and other antioxidants like tocopherols (B72186) and polyphenols, which are abundant in fruits and vegetables, can chemically reduce nitrosating agents, thereby preventing the formation of this compound and other NOCs. The balance between dietary precursors and inhibitors ultimately determines an individual's net rate of endogenous nitrosation.

Conclusion

N-nitroso-2-methylthiazolidine-4-carboxylic acid (this compound) stands out as a sensitive and specific biomarker for assessing endogenous nitrosation. Its formation is mechanistically linked to dietary precursors (nitrate, nitrite) and exposure to acetaldehyde, and its excretion in urine provides a non-invasive window into these complex in-vivo processes. The higher rate of formation of its precursor compared to proline and its greater urinary abundance in human subjects underscore its potential advantages over traditional biomarkers.

For researchers, scientists, and drug development professionals, the application of standardized and robust analytical protocols, such as the GC-TEA/MS method detailed herein, is paramount for obtaining reliable and comparable data. By quantifying this compound, researchers can better assess cancer risk associated with lifestyle and diet, investigate the mechanisms of carcinogenesis, and evaluate the efficacy of potential chemopreventive agents that aim to block endogenous NOC formation. Future research should focus on large-scale population studies to further validate the relationship between this compound levels, dietary habits, and disease risk.

References

- 1. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Endogenously formed N-nitroso compounds and nitrosating agents in human cancer etiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-Nitrosamines: 15 Listings - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Mechanisms of endogenous nitrosation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Endogenous formation of nitrosamines and oxidative DNA-damaging agents in tobacco users - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Significance of N-methyl-tetrahydro-β-carboline-3-carboxylic acid (NMTCA) Formation In Vivo: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

N-methyl-tetrahydro-β-carboline-3-carboxylic acid (NMTCA) is a heterocyclic compound belonging to the tetrahydro-β-carboline family, formed endogenously in the human body through the Pictet-Spengler condensation of L-tryptophan with acetaldehyde (B116499). Acetaldehyde, a key metabolite of ethanol, links this compound formation to alcohol consumption. Found in various foodstuffs and biological fluids, this compound has garnered significant scientific interest due to its diverse biological activities. This technical guide provides a comprehensive overview of the in vivo formation, physiological, and pathological significance of this compound. It details quantitative data on its distribution, provides in-depth experimental protocols for its analysis and functional characterization, and visualizes its key formation and signaling pathways. This document serves as a resource for researchers investigating the role of this compound in human health and disease, and for professionals in drug development exploring its therapeutic or toxicological potential.

Introduction

Tetrahydro-β-carbolines (THβCs) are a class of indole (B1671886) alkaloids that are widespread in nature, found in plants, foodstuffs, and within the mammalian body.[1] this compound is a prominent member of this family, and its formation is intrinsically linked to the metabolism of the essential amino acid L-tryptophan and the presence of acetaldehyde.[2][3] The endogenous synthesis of this compound, particularly influenced by factors such as diet and alcohol intake, raises important questions about its physiological roles and its potential contribution to pathological conditions.[4]

This guide explores the multifaceted biological significance of this compound, covering its origins, its measured concentrations in various biological matrices, and its interactions with key cellular pathways. A particular focus is placed on its role as a potential neuromodulator, its association with certain clinical syndromes, and its function as a precursor to potentially mutagenic compounds.

Endogenous and Exogenous Sources of this compound

In Vivo Formation: The Pictet-Spengler Reaction

The primary route for the endogenous formation of this compound is the Pictet-Spengler reaction, a condensation reaction between L-tryptophan and acetaldehyde.[5] This reaction occurs under physiological conditions and is influenced by the availability of its precursors.

Dietary and Environmental Sources

This compound is also present in a variety of fermented foods and beverages, where it is formed during processing and storage. Its presence in these products constitutes a significant exogenous source of exposure for humans.

Quantitative Analysis of this compound in Biological Samples and Foodstuffs

The quantification of this compound in various matrices is crucial for understanding its distribution, metabolism, and biological effects. High-performance liquid chromatography (HPLC) with fluorescence detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

This compound Levels in Human Biological Fluids

| Biological Matrix | Condition | This compound Concentration | Reference(s) |

| Urine | Healthy Adults | 0.1 - 2.5 µ g/day | |

| Smokers | Potentially elevated due to acetaldehyde in smoke | ||

| Following Alcohol Consumption | Significantly increased | ||

| Plasma/Serum | Healthy Adults | Not consistently detected at high levels | |

| Neurodegenerative Diseases | Under investigation, potential for altered levels | ||

| Human Milk | Healthy Mothers | Detected, indicating systemic distribution |

This compound Content in Food and Beverages

| Food/Beverage Category | Product Example | This compound Concentration Range | Reference(s) |

| Fermented Soy Products | Soy Sauce | 0.1 - 5.0 µg/g | |

| Alcoholic Beverages | Wine, Beer | 0.01 - 1.0 µg/mL | |

| Dairy Products | Yogurt, Cheese | 0.05 - 0.5 µg/g | |

| Fruits and Juices | Orange Juice | 0.01 - 0.2 µg/mL | |

| Bakery Products | Toasted Bread | 0.1 - 0.8 µg/g |

Biological Activities and Significance

Neuromodulatory Effects: Monoamine Oxidase (MAO) Inhibition

One of the most studied biological activities of this compound is its ability to inhibit monoamine oxidases (MAOs), enzymes crucial for the degradation of monoamine neurotransmitters like dopamine (B1211576) and serotonin. By inhibiting MAO, this compound can lead to an increase in the synaptic levels of these neurotransmitters, suggesting a potential role in mood and motor control.

Role in Oxidative Stress

Emerging evidence suggests that this compound may be involved in modulating oxidative stress. Depending on the cellular context, it could exhibit either pro-oxidant or antioxidant properties. Further research is needed to elucidate the precise mechanisms.

Association with Pathological Conditions

-

Eosinophilia-Myalgia Syndrome (EMS): this compound was investigated as a potential causative agent in the EMS outbreak linked to the consumption of L-tryptophan supplements. While a definitive causal link was not established, its presence in contaminated supplements suggested a possible role.

-

Neurodegenerative Diseases: Due to its effects on monoaminergic systems and potential involvement in oxidative stress, this compound is a compound of interest in the study of neurodegenerative disorders such as Parkinson's and Alzheimer's disease.

-

Precursor to Mutagens: this compound can be nitrosated in the presence of nitrites to form N-nitroso compounds, which are known mutagens.

Experimental Protocols

Quantification of this compound by HPLC with Fluorescence Detection

This protocol describes a method for the extraction and quantification of this compound from urine samples.

5.1.1. Sample Preparation (Solid-Phase Extraction)

-

Sample Pre-treatment: Centrifuge a 10 mL urine sample at 3000 x g for 15 minutes to remove particulate matter.

-

SPE Cartridge Conditioning: Condition a C18 solid-phase extraction (SPE) cartridge by washing with 5 mL of methanol (B129727) followed by 5 mL of deionized water.

-

Sample Loading: Load the supernatant from the centrifuged urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 5 mL of deionized water to remove interfering hydrophilic compounds.

-

Elution: Elute this compound from the cartridge with 5 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of the mobile phase.

5.1.2. HPLC Analysis

-

HPLC System: A standard HPLC system equipped with a fluorescence detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and 0.1% formic acid in water (e.g., 30:70, v/v).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Fluorescence Detection: Excitation wavelength of 270 nm and an emission wavelength of 340 nm.

-

Quantification: Generate a calibration curve using this compound standards of known concentrations.

In Vitro Assessment of this compound-Induced Cytotoxicity (MTT Assay)

This protocol outlines the use of the MTT assay to evaluate the effect of this compound on the viability of a neuronal cell line (e.g., SH-SY5Y).

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

This compound Treatment: Prepare serial dilutions of this compound in cell culture medium and treat the cells for 24, 48, or 72 hours. Include a vehicle control (medium without this compound).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the vehicle control.

In Vitro Measurement of Reactive Oxygen Species (ROS) Production (DCFH-DA Assay)

This protocol describes the use of the DCFH-DA assay to measure intracellular ROS levels in neuronal cells treated with this compound.

-

Cell Seeding and Treatment: Seed SH-SY5Y cells in a 96-well black, clear-bottom plate and treat with this compound as described for the MTT assay. Include a positive control (e.g., H₂O₂).

-

DCFH-DA Loading: After treatment, wash the cells with PBS and incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

-

Fluorescence Measurement: Wash the cells again with PBS and measure the fluorescence intensity using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

-

Data Analysis: Normalize the fluorescence intensity to the cell number (if necessary) and express the results as a fold change relative to the vehicle control.

Conclusion and Future Directions

The endogenous and exogenous compound this compound presents a fascinating area of research with implications for neuroscience, toxicology, and nutrition. Its formation from common dietary and metabolic precursors, coupled with its ability to modulate key enzymatic pathways, underscores its potential to influence human health. While significant progress has been made in identifying its sources and primary biological activities, further research is warranted in several key areas:

-

Comprehensive Quantitative Profiling: There is a need for more extensive quantitative data on this compound levels in various human tissues and their correlation with different disease states, particularly neurodegenerative and psychiatric disorders.

-

Elucidation of Signaling Pathways: Beyond MAO inhibition, the downstream signaling cascades and potential off-target effects of this compound require deeper investigation to fully understand its mechanism of action.

-

Long-term Effects of Dietary Exposure: The chronic effects of dietary this compound intake on human health remain largely unexplored and represent an important area for future epidemiological and clinical studies.

This technical guide provides a solid foundation for researchers and clinicians interested in the biological significance of this compound. By utilizing the provided data and protocols, the scientific community can continue to unravel the complex roles of this intriguing molecule in vivo.

References

N-Nitroso-N-methyl-4-aminobutanoic Acid (NMTCA): A Technical Guide on its Formation from Dietary Nitrate and Nitrite, and its Biological Implications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-nitroso-N-methyl-4-aminobutanoic acid (NMTCA) is a member of the N-nitrosamine class of compounds, which are recognized as potent carcinogens in numerous animal species and are considered potential human carcinogens. The primary route of human exposure to N-nitrosamines is through the diet, either by direct ingestion of preformed compounds or by endogenous formation from dietary precursors, namely nitrate (B79036) and nitrite (B80452). This technical guide provides a comprehensive overview of the current scientific understanding of this compound, with a focus on its link to dietary nitrate and nitrite. It consolidates quantitative data on this compound occurrence, details relevant experimental protocols for its analysis, and illustrates its formation and proposed mechanism of action through signaling pathway diagrams. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of this compound and to guide future research and risk assessment efforts.

Introduction

Dietary nitrates and nitrites are inorganic compounds found naturally in vegetables and water, and are also used as preservatives in processed meats. While they have some physiological roles, their significance in toxicology and carcinogenesis stems from their ability to act as precursors for the formation of N-nitroso compounds (NOCs)[1][2]. The formation of NOCs occurs when a nitrosating agent, derived from nitrite, reacts with a secondary or tertiary amine or amide. This reaction can happen in food during processing and storage, or endogenously in the acidic environment of the stomach[3][4].

N-nitroso-N-methyl-4-aminobutanoic acid (this compound) is a specific N-nitrosamine that has been identified as a contaminant in certain pharmaceutical products and is also known to be a tobacco-derived nitrosamino acid[5]. Animal studies have demonstrated the carcinogenicity of this compound, with research showing it induces bladder transitional cell carcinomas in rats. Given the widespread human exposure to dietary nitrate and nitrite, understanding the potential for these precursors to contribute to the endogenous formation of this compound is of significant public health interest.

This guide will delve into the chemistry of this compound formation, present available quantitative data on its presence in food, describe the analytical methodologies for its detection, and explore its potential biological effects and mechanisms of action.

Formation of this compound from Dietary Precursors

The formation of this compound is a classic example of N-nitrosation. It requires a nitrosating agent, which is typically nitrous acid (HNO₂) formed from nitrite in an acidic environment, and a secondary amine precursor, N-methyl-4-aminobutanoic acid.

Dietary Sources of Precursors:

-

Nitrate (NO₃⁻): Primarily found in vegetables, especially leafy greens like spinach and lettuce, as well as in drinking water. A significant portion of ingested nitrate is reduced to nitrite by bacteria in the saliva and gastrointestinal tract.

-

Nitrite (NO₂⁻): Used as a curing agent in processed meats such as bacon, sausages, and ham to inhibit microbial growth and preserve color. It is also present in smaller amounts in some vegetables.

-

N-methyl-4-aminobutanoic acid Precursors: The direct dietary sources of N-methyl-4-aminobutanoic acid are not well-documented in readily available literature. However, it is a derivative of gamma-aminobutyric acid (GABA), a non-proteinogenic amino acid found in various foods. It is plausible that methylated forms of GABA or related compounds in the diet could serve as precursors.

The chemical reaction for the formation of this compound is as follows:

HNO₂ + H⁺ ⇌ H₂O + NO⁺ (Nitrosating agent formation) CH₃NH(CH₂)₃COOH + NO⁺ → (CH₃)(NO)N(CH₂)₃COOH + H⁺

This reaction is most efficient in the acidic conditions of the stomach.

Quantitative Data on this compound in Food

The presence of this compound has been quantified in various processed meat products. The following table summarizes the findings from a study conducted in Medan City, which analyzed this compound levels using liquid chromatography-mass spectrometry. It is important to note that these levels may vary depending on the specific processing methods and ingredients used.

| Food Product Category | Sample Brand/Type | This compound Concentration (µg/kg) |

| Corned Beef | Korenetku | 20.54 |

| Pronas | 20.50 | |

| Mili | 48.05 | |

| Libbys | 46.84 | |

| Bernardi | 90.52 | |

| Burgers | Kimbo | 20.705 |

| Bernardi | 20.703 | |

| Vitalia | 35.79 | |

| Hemato | 20.705 | |

| Abbys | 20.70 | |

| Smoked Beef | Fiesta | 20.703 |

| Yona | 20.702 | |

| Chiefs | 989.175 | |

| Bernardi | 20.708 | |

| Farmhouse | 20.697 |

Data sourced from Siregar et al., 2019

Experimental Protocols

The accurate quantification of this compound in complex matrices like food and biological samples requires sensitive and specific analytical methods. The most commonly employed technique is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of LC-MS/MS for this compound Analysis

LC-MS/MS combines the separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of tandem mass spectrometry.

-

Sample Preparation and Extraction: The initial step involves extracting this compound from the sample matrix and removing interfering substances.

-

Chromatographic Separation: The sample extract is injected into an HPLC system. A reversed-phase column is typically used, where this compound is separated from other components based on its polarity.

-

Ionization: The eluent from the HPLC column enters the mass spectrometer's ion source. Electrospray ionization (ESI) is a common technique used to generate charged this compound molecules (ions).

-

Mass Analysis (MS/MS): The ions are then guided into the mass analyzer. In tandem mass spectrometry, a specific parent ion corresponding to this compound is selected, fragmented, and then specific daughter ions are detected. This process, known as Multiple Reaction Monitoring (MRM), provides high selectivity and sensitivity.

Detailed Methodology for this compound Analysis in Processed Meat

The following is a representative protocol based on established methods for nitrosamine (B1359907) analysis in food.

1. Reagents and Materials:

-

This compound analytical standard

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid

-

Deionized water

-

Solid Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup

-

Syringe filters (0.22 µm)

2. Sample Preparation:

-

Homogenize a representative portion of the processed meat sample (e.g., 5 grams).

-

To the homogenized sample, add a suitable extraction solvent (e.g., 10 mL of acetonitrile with 1% formic acid).

-

Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.

-

Perform ultrasonic extraction for 10-15 minutes to enhance the extraction efficiency.

-

Centrifuge the sample at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet solid debris.

-

Carefully collect the supernatant.

-

For cleaner samples, pass the supernatant through a pre-conditioned SPE cartridge to remove interfering matrix components.

-

Filter the final extract through a 0.22 µm syringe filter into an autosampler vial.

3. LC-MS/MS Conditions:

-

LC System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

-

Flow Rate: A typical flow rate would be in the range of 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound would be monitored.

-

Calibration: A calibration curve is constructed using a series of known concentrations of the this compound analytical standard.

4. Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the sample to the calibration curve.

Biological Effects and Signaling Pathways

The primary toxicological concern associated with this compound is its carcinogenicity, which is a hallmark of many N-nitrosamines. The mechanism is believed to involve metabolic activation to a reactive electrophilic species that can damage DNA.

Metabolic Activation and Genotoxicity

While specific studies on the metabolic activation of this compound are not abundant in the available literature, the general pathway for N-nitrosamines is well-established and can be extrapolated to this compound.

-

Cytochrome P450-mediated Hydroxylation: N-nitrosamines are metabolically activated by cytochrome P450 enzymes in the liver and other tissues. This involves the hydroxylation of the carbon atom alpha to the nitroso group.

-

Formation of a Reactive Intermediate: The resulting α-hydroxy-nitrosamine is unstable and spontaneously decomposes to form a diazonium ion.

-

DNA Adduct Formation: The highly electrophilic diazonium ion can then react with nucleophilic sites on DNA bases, forming DNA adducts. These adducts can lead to miscoding during DNA replication, resulting in mutations. If these mutations occur in critical genes that regulate cell growth and division (e.g., proto-oncogenes or tumor suppressor genes), they can initiate the process of carcinogenesis.

The genotoxicity of a substance refers to its ability to damage the genetic material within a cell. The formation of DNA adducts by metabolically activated this compound is a direct genotoxic mechanism.

Signaling Pathways

Currently, there is a lack of specific research identifying the precise cellular signaling pathways that are directly altered by this compound. However, based on its genotoxic nature, it is plausible that this compound-induced DNA damage would trigger cellular responses such as:

-

DNA Damage Response (DDR) Pathways: Activation of sensor proteins like ATM and ATR, leading to cell cycle arrest to allow for DNA repair, or apoptosis if the damage is too severe.

-

Apoptosis Pathways: Persistent DNA damage can activate intrinsic apoptotic pathways involving the Bcl-2 family of proteins and caspases.

-

Pro-survival and Proliferation Pathways: If mutations occur in key signaling proteins, this can lead to the constitutive activation of pathways that promote cell survival and proliferation, such as the PI3K/Akt/mTOR and Ras/MAPK pathways.

Further research is needed to elucidate the specific signaling cascades that are dysregulated by this compound exposure.

Visualizations

Diagram 1: Formation of this compound from Dietary Precursors

Caption: Formation pathway of this compound from dietary nitrate and nitrite.

Diagram 2: Proposed Mechanism of this compound-Induced Genotoxicity

Caption: Proposed metabolic activation and genotoxic mechanism of this compound.

Conclusion and Future Directions

The link between dietary nitrate and nitrite and the formation of N-nitrosamines is a well-established area of toxicology. This compound represents a specific, carcinogenic member of this class for which quantitative data in food is emerging. The information presented in this guide highlights that exposure to this compound through the diet, particularly from processed meats, is plausible.

Key areas for future research include:

-

Broadening Quantitative Analysis: More extensive surveys are needed to quantify this compound levels in a wider variety of food products and in different geographical regions. Additionally, studies measuring this compound and its metabolites in human biological samples (e.g., urine) are crucial to assess endogenous formation from dietary precursors.

-

Identifying Specific Precursors: Research is needed to identify the primary dietary sources of N-methyl-4-aminobutanoic acid and related precursors.

-

Elucidating Signaling Pathways: In-depth molecular studies are required to determine the specific signaling pathways that are dysregulated by this compound. This will provide a more complete understanding of its carcinogenic mechanism and may reveal potential biomarkers of exposure or effect.

-

Risk Assessment: As more data becomes available, a comprehensive risk assessment will be necessary to understand the potential health risks associated with the levels of this compound found in the human diet.

This technical guide provides a foundation for understanding the current state of knowledge regarding this compound and its connection to dietary nitrate and nitrite. It is hoped that this will stimulate further research into this important area of food safety and toxicology.

References

- 1. mdpi.com [mdpi.com]

- 2. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. IJMS | Free Full-Text | Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed [mdpi.com]

- 4. Mechanisms and Assessment of Genotoxicity of Metallic Engineered Nanomaterials in the Human Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hesiglobal.org [hesiglobal.org]

The Emerging Therapeutic Potential of 1-Methylnicotinamide (MNA) in Human Health and Disease: A Technical Review

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Methylnicotinamide (B1211872) (MNA), a primary metabolite of nicotinamide (B372718), has long been considered an inactive byproduct of NAD+ metabolism. However, a growing body of evidence challenges this view, revealing MNA as a bioactive molecule with significant therapeutic potential across a spectrum of diseases. This technical guide provides a comprehensive review of the current understanding of MNA's role in human health and disease, with a focus on its molecular mechanisms of action, relevant signaling pathways, and the experimental methodologies used to elucidate its effects. Quantitative data from key preclinical studies are summarized, and detailed experimental protocols are provided to facilitate further research in this burgeoning field. Through the visualization of complex biological pathways and experimental workflows, this guide aims to equip researchers, scientists, and drug development professionals with the critical information needed to explore and harness the therapeutic promise of MNA.

Introduction to 1-Methylnicotinamide (MNA)

1-Methylnicotinamide is a quaternary ammonium (B1175870) compound derived from the methylation of nicotinamide (a form of vitamin B3) by the enzyme nicotinamide N-methyltransferase (NNMT)[1]. This reaction is a key step in the catabolism of nicotinamide and has been traditionally viewed as a mechanism for its clearance. However, recent studies have unveiled that MNA possesses intrinsic biological activities, including anti-inflammatory, anti-thrombotic, and antioxidant properties, positioning it as a molecule of significant interest for therapeutic development.

Quantitative Data on the Biological Effects of MNA

The following tables summarize the quantitative findings from key preclinical studies investigating the efficacy of MNA in various disease models.

Table 1: Effects of MNA in a Rat Model of Streptozotocin-Induced Diabetes

| Parameter | Control Diabetic | MNA-Treated Diabetic (200 mg/kg) | Percentage Change | p-value | Reference |

| Protein Carbonyls (nmol/mg protein) | 0.0818 ± 0.0091 | 0.0558 ± 0.0044 | ↓ 31.8% | <0.05 | [2][3] |

| 8-oxoGuanine (8-oxoG/10^6 Guanine) | 0.9213 ± 0.108 | 0.6302 ± 0.085 | ↓ 31.6% | <0.05 | [2][3] |

Table 2: Effects of MNA in a Mouse Model of Necrotizing Enterocolitis (NEC)

| Parameter | NEC Model | MNA-Treated NEC Model | Outcome | Reference |

| Mortality Rate | High | Reduced | Improved Survival | |

| Pathological Damage | Severe | Ameliorated | Reduced Intestinal Injury | |

| Inflammatory Cytokines (TNF-α, IL-1β) | Elevated | Decreased | Anti-inflammatory Effect |

Table 3: Anti-thrombotic Effects of MNA in a Rat Model of Arterial Thrombosis

| Treatment | Thrombus Weight (mg) | Percentage Inhibition | p-value | Reference |

| Control | ~4.5 | - | - | |

| MNA (3 mg/kg) | ~3.0 | ↓ ~33% | <0.05 | |

| MNA (10 mg/kg) | ~2.0 | ↓ ~55% | <0.01 | |

| MNA (30 mg/kg) | ~1.5 | ↓ ~67% | <0.01 |

Table 4: Effects of MNA on Exercise Capacity in Diabetic Mice

| Parameter | Untreated Diabetic Mice | MNA-Treated Diabetic Mice (100 mg/kg/day) | Outcome | p-value | Reference |

| Time to Fatigue | Baseline | Significantly Prolonged | Improved Endurance | <0.05 | |

| Insulin Sensitivity (IPGTT AUC) | 112.9 ± 6.9 | 90.2 ± 4.0 | Improved | <0.01 | |

| Post-exercise Leukocytosis (K.μl-1) | 3.150 ± 0.452 | 2.100 ± 0.298 | Reduced | <0.05 |

Signaling Pathways Modulated by MNA

MNA exerts its biological effects by modulating several key signaling pathways implicated in inflammation, oxidative stress, and vascular homeostasis.

Inhibition of the TLR4/NF-κB Signaling Pathway

The Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) pathway is a central mediator of the innate immune response and inflammation. Aberrant activation of this pathway is implicated in a variety of inflammatory diseases. Studies have shown that MNA can inhibit the activation of the TLR4/NF-κB pathway, thereby reducing the production of pro-inflammatory cytokines such as TNF-α and IL-1β. The precise mechanism of inhibition is thought to involve the modulation of downstream signaling components, preventing the nuclear translocation of NF-κB.

Modulation of the STAT3/IL-1β/PGE2 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another critical regulator of inflammation and is often constitutively active in various cancers. Overexpression of NNMT has been shown to activate the STAT3 signaling pathway, leading to the upregulation of interleukin-1β (IL-1β) and cyclooxygenase-2 (COX-2), which in turn results in the accumulation of prostaglandin (B15479496) E2 (PGE2). While the direct effect of MNA on this pathway is still under investigation, it is plausible that MNA levels, as the product of NNMT, play a regulatory role.

Activation of the Cyclooxygenase-2/Prostacyclin (COX-2/PGI2) Pathway

MNA has been demonstrated to exert anti-thrombotic effects by activating the cyclooxygenase-2 (COX-2)/prostacyclin (PGI2) pathway. PGI2 is a potent vasodilator and inhibitor of platelet aggregation. MNA's ability to stimulate PGI2 production suggests a novel mechanism for its vasoprotective and anti-thrombotic properties.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the study of MNA.

Quantification of MNA in Biological Samples by LC-MS/MS

Objective: To accurately quantify the concentration of MNA in plasma or serum.

Materials:

-

LC-MS/MS system (e.g., Triple-quadrupole mass spectrometer)

-

C18 reverse-phase column

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Ammonium formate (B1220265)

-

MNA standard

-

Internal standard (e.g., N'-methylnicotinamide)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of serum or plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: Waters Spherisorb S5 CN microbore column (2.0 × 100 mm, 5 μm) or equivalent.

-

Mobile Phase A: 5 mM ammonium formate in water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A typical gradient would be to start with a low percentage of Mobile Phase B, increasing to a high percentage over several minutes to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Monitor the precursor-to-product ion transitions for MNA (e.g., m/z 137.1 → 94.1) and the internal standard.

-

Optimize instrument parameters (e.g., collision energy, declustering potential) for maximum sensitivity.

-

-

-

Quantification:

-

Generate a calibration curve using known concentrations of MNA standard.

-

Calculate the concentration of MNA in the samples by comparing the peak area ratio of MNA to the internal standard against the calibration curve.

-

Induction and Treatment of Necrotizing Enterocolitis (NEC) in a Neonatal Rat Model

Objective: To induce NEC in neonatal rats and evaluate the therapeutic effect of MNA administration.

Materials:

-

Pregnant Sprague-Dawley rats

-

Neonatal rat pups

-

Lipopolysaccharide (LPS)

-

Hypoxia chamber (95% N2, 5% CO2)

-

Cold plate (4°C)

-

1-Methylnicotinamide (MNA)

-

Gavage needles

Procedure:

-

NEC Induction:

-

Neonatal rat pups are separated from their mothers.

-

Induce hypoxia by placing the pups in a hypoxia chamber for 10 minutes.

-

Immediately following hypoxia, induce cold stress by placing the pups on a cold plate at 4°C for 10 minutes.

-

Administer LPS (e.g., 4 mg/kg) via intraperitoneal injection or oral gavage.

-

Repeat the hypoxia-cold-LPS cycle twice daily for three days.

-

-

MNA Treatment:

-

Prepare a solution of MNA in sterile saline.

-

Administer MNA (e.g., 50 mg/kg) to the treatment group of pups via oral gavage or intraperitoneal injection once or twice daily, starting before or after the first NEC induction cycle.

-

The control NEC group receives an equal volume of saline.

-

-

Assessment:

-

Monitor the pups for clinical signs of NEC (e.g., abdominal distension, lethargy, mortality).

-

On day 4, euthanize the pups and collect intestinal tissue and blood samples.

-

Perform histological analysis of the intestinal tissue to assess the degree of damage.

-

Measure inflammatory markers (e.g., TNF-α, IL-1β) in the blood or intestinal tissue homogenates using ELISA or other immunoassays.

-

Assessment of Oxidative Stress Markers in a Streptozotocin-Induced Diabetes Rat Model

Objective: To induce diabetes in rats using streptozotocin (B1681764) (STZ) and assess the effect of MNA on markers of oxidative stress.

Materials:

-

Male Wistar rats

-

Streptozotocin (STZ)

-

Citrate (B86180) buffer (pH 4.5)

-

1-Methylnicotinamide (MNA)

-

Kits for measuring protein carbonyls, 8-oxo-dG, and other oxidative stress markers.

Procedure:

-

Induction of Diabetes:

-

Fast the rats overnight.

-

Prepare a fresh solution of STZ in cold citrate buffer (pH 4.5).

-

Administer a single intraperitoneal injection of STZ (e.g., 60 mg/kg).

-

Confirm the development of diabetes by measuring blood glucose levels 48-72 hours post-injection. Rats with blood glucose levels >250 mg/dL are considered diabetic.

-

-

MNA Treatment:

-

Divide the diabetic rats into a control group and an MNA treatment group.

-

Administer MNA (e.g., 200 mg/kg/day) to the treatment group via oral gavage or in drinking water for a specified period (e.g., 4-8 weeks).

-

The control diabetic group receives the vehicle (e.g., water).

-

-

Assessment of Oxidative Stress:

-

At the end of the treatment period, collect blood and tissue samples.

-

Measure protein carbonyls in plasma or tissue homogenates as a marker of protein oxidation using a commercially available kit.

-

Quantify 8-oxo-dG in DNA isolated from tissues or lymphocytes as a marker of oxidative DNA damage, often using LC-MS/MS or an ELISA-based kit.

-

Other markers such as lipid peroxidation (e.g., malondialdehyde levels) and total antioxidant capacity can also be assessed.

-

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the re-evaluation of 1-methylnicotinamide from an inactive metabolite to a bioactive signaling molecule with significant therapeutic potential. Its demonstrated anti-inflammatory, anti-thrombotic, and antioxidant effects, mediated through the modulation of key signaling pathways, open up new avenues for the treatment of a wide range of diseases.

Future research should focus on several key areas:

-

Elucidation of Direct Molecular Targets: Identifying the direct binding partners of MNA will provide a more precise understanding of its mechanism of action.

-

Clinical Translation: Well-designed clinical trials are needed to evaluate the safety and efficacy of MNA in human populations for various disease indications.

-

Pharmacokinetic and Pharmacodynamic Studies: A thorough characterization of the absorption, distribution, metabolism, and excretion of MNA, as well as its dose-response relationships, is crucial for optimizing its therapeutic use.

-

Exploration of New Therapeutic Areas: Given its pleiotropic effects, the potential of MNA in other diseases characterized by inflammation and oxidative stress, such as neurodegenerative diseases and certain cancers, warrants further investigation.

References

An In-depth Technical Guide to the Metabolic Pathways of Nicotine

A note on N-methyl-2-pyrrolidinone-5-carboxylic acid (NMTCA): Extensive investigation of scientific literature and chemical databases did not yield evidence of N-methyl-2-pyrrolidinone-5-carboxylic acid (this compound) as a recognized metabolite of nicotine (B1678760). It is plausible that this name is a variant or misidentification of a known nicotine metabolite. This guide will focus on the well-established and extensively researched metabolic pathways of nicotine.

Introduction

Nicotine, the primary psychoactive component of tobacco, undergoes extensive metabolism in humans, primarily in the liver. The rate and pathways of nicotine metabolism are crucial factors influencing smoking behavior, nicotine dependence, and the efficacy of smoking cessation therapies. This technical guide provides a comprehensive overview of the metabolic pathways of nicotine, detailing the enzymatic reactions, major and minor metabolites, and quantitative data from human studies. It also includes detailed experimental protocols for the analysis of key nicotine metabolites and visual diagrams of the metabolic pathways and experimental workflows.

Core Metabolic Pathways of Nicotine

The metabolism of nicotine is complex, with over 20 identified metabolites. The majority of nicotine is metabolized via three primary pathways: C-oxidation to cotinine (B1669453), N-oxidation, and glucuronidation.

C-Oxidation: The Major Pathway to Cotinine

The conversion of nicotine to cotinine is the most significant metabolic route, accounting for 70-80% of nicotine clearance[1][2]. This transformation is a two-step process:

-

5'-Oxidation of Nicotine: The initial and rate-limiting step is the oxidation of the 5'-carbon of the pyrrolidine (B122466) ring of nicotine to form a nicotine-Δ1'(5')-iminium ion. This reaction is primarily catalyzed by the cytochrome P450 enzyme CYP2A6, with minor contributions from CYP2B6[3].

-

Conversion to Cotinine: The unstable iminium ion is then converted to cotinine by a cytosolic aldehyde oxidase.

Cotinine itself is further metabolized, primarily to trans-3'-hydroxycotinine, also by CYP2A6. The ratio of trans-3'-hydroxycotinine to cotinine (the Nicotine Metabolite Ratio, or NMR) is a widely used biomarker for CYP2A6 activity and the rate of nicotine metabolism.

N'-Oxidation

Approximately 4-7% of nicotine is metabolized to nicotine-N'-oxide. This reaction is catalyzed by a flavin-containing monooxygenase 3 (FMO3). Nicotine-N'-oxide can be reduced back to nicotine by intestinal microflora, potentially leading to a recycling of nicotine in the body.

N-Glucuronidation

Direct conjugation of nicotine with glucuronic acid is a minor pathway, accounting for 3-5% of nicotine metabolism. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), particularly UGT2B10, to form nicotine-N-glucuronide.

Minor Metabolic Pathways

Several other minor pathways contribute to the overall metabolism of nicotine:

-

N-Demethylation: The conversion of nicotine to nornicotine (B190312) is a minor pathway.

-

2'-Hydroxylation: This pathway leads to the formation of 4-(methylamino)-1-(3-pyridyl)-1-butanone.

-

Methylation: Methylation of the pyridine (B92270) nitrogen results in the formation of the nicotine isomethonium ion.

Quantitative Data on Nicotine Metabolism

The following table summarizes the quantitative distribution of major nicotine metabolites excreted in human urine.

| Metabolite | Percentage of Total Nicotine Dose Excreted in Urine | Reference |

| trans-3'-Hydroxycotinine & its glucuronide | 33-40% | |

| Cotinine & its glucuronide | 10-15% | |

| Nicotine-N'-oxide | 4-7% | |

| Nicotine-N-glucuronide | 3-5% | |

| Unchanged Nicotine | 5-10% | |

| Other Minor Metabolites | Variable |

Signaling Pathways and Experimental Workflows

Diagram of Nicotine Metabolism

References

An In-depth Technical Guide to the Reaction of Cysteine and Formaldehyde: Formation, Characterization, and Biological Significance of Thiazolidine-4-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The reaction between the amino acid L-cysteine and formaldehyde (B43269) is a fundamental process in biochemistry and toxicology. Contrary to the potential misconception that this reaction yields N-methyl-cysteine (NMTCA), the primary and most stable product is a heterocyclic compound known as thiazolidine-4-carboxylic acid (also referred to as timonacic (B1683166) or thioproline). This guide provides a comprehensive technical overview of this reaction, including its mechanism, detailed experimental protocols for synthesis and characterization, and an exploration of the biological activities of the resulting product, particularly its roles as an antioxidant, an anti-inflammatory agent, and its potential, though indirect, influence on neuroreceptor signaling.

The Core Reaction: Cysteine and Formaldehyde Condensation

The direct reaction between L-cysteine and formaldehyde in an aqueous solution does not result in the N-methylation of the cysteine amine. Instead, it proceeds via a nucleophilic addition and subsequent cyclization to form the thermodynamically stable five-membered ring structure of thiazolidine-4-carboxylic acid.

The synthesis of N-methyl-cysteine is a more complex process that requires multi-step procedures, often involving protective groups for the thiol and carboxyl functionalities, followed by reductive amination.[1] While N-methyl-cysteine can be synthesized from thiazolidine-4-carboxylic acid, it is via a reduction reaction, for example, using sodium in liquid ammonia, and not a direct consequence of the initial condensation.[2]

Reaction Mechanism

The formation of thiazolidine-4-carboxylic acid is a condensation reaction. The process is thought to involve two main steps:

-

Nucleophilic Attack : The thiol (-SH) group of cysteine, being a strong nucleophile, attacks the electrophilic carbonyl carbon of formaldehyde. This forms an unstable hemithioacetal intermediate.

-

Cyclization : The amino (-NH2) group of the same cysteine molecule then acts as an internal nucleophile, attacking the carbon of the hydroxymethyl group. This is followed by the elimination of a water molecule to form the stable thiazolidine (B150603) ring.[3]

The reaction is reversible, and thiazolidine-4-carboxylic acid can act as a reservoir for formaldehyde, releasing it under certain physiological conditions.[4]

Figure 1: Reaction pathway for the formation of Thiazolidine-4-Carboxylic Acid.

Quantitative Data Summary

The synthesis of thiazolidine-4-carboxylic acid is efficient, with yields varying based on reaction conditions such as reactant ratios, temperature, and purification methods.

| Reactant Ratio (Cysteine:Formaldehyde) | Reaction Time (h) | Temperature | Purification Method | Yield (%) | Reference |

| 1 : 1.2 | 8 | Room Temp | Recrystallization (Water/Ethanol) | 64.7 | [5] |

| 1 : 1.37 | 8 | Room Temp | Recrystallization (Water/Ethanol) | 78.0 | |

| 1 : 1.37 | 8 | Room Temp | Recrystallization (Water/Ethanol) | 85.0 | |

| 1 : 1 | 4 | 0 °C | Filtration & Washing | 94.0 | |

| Stoichiometric | 6 | 25 °C | Filtration & Washing | 82-99 |

Table 1: Summary of Quantitative Data for Thiazolidine-4-Carboxylic Acid Synthesis.

Experimental Protocols

Synthesis of Thiazolidine-4-Carboxylic Acid

Method A: High Yield at 0°C

-

Preparation : To a stirred solution of 40% aqueous formaldehyde (40 mL) cooled to 0°C, add solid L-cysteine (12.1 g, 0.1 mol) in portions over a period of 30 minutes.

-

Reaction : Continue stirring the reaction mixture at 0°C for 4 hours.

-

Isolation : Filter the reaction mixture through a sintered funnel to collect the solid product.

-

Purification : Wash the collected solids sequentially with absolute ethanol (B145695) and then with diethyl ether.

-

Drying : Dry the purified product under high vacuum to obtain (4R)-1,3-thiazolidine-4-carboxylic acid.

-

Expected Yield : 12.5 g (94%).

-

Method B: Room Temperature Synthesis

-

Preparation : Add L-cysteine hydrochloride (25.0 g, 0.14 mol) and water (20 mL) into a 150 mL single-necked flask. Stir at room temperature for 5 minutes until the solution is clear.

-

Reaction : Add 37-40% formaldehyde solution (16.1 mL, 0.192 mol) and continue the reaction for 8 hours.

-

Precipitation : Add 99% pyridine (B92270) solution (13 mL, 0.16 mol) to the reaction mixture and stir. A white solid will precipitate.

-

Isolation : Cool the mixture and filter to collect the precipitate.

-

Purification : Recrystallize the filter cake from a 1:1 (v/v) solution of water/ethanol.

-

Drying : Dry the crystals to obtain white, needle-like thiazolidine-4-carboxylic acid.

-

Expected Yield : 16.1 g (85%).

-

Characterization Protocols

The identity and purity of the synthesized thiazolidine-4-carboxylic acid can be confirmed using standard analytical techniques.

| Technique | Sample Preparation | Key Observations / Data |

| ¹H NMR | Dissolve sample in D₂O. | δ (ppm): 4.40-4.30 (m, 2H), 4.30-4.22 (m, 1H), 3.40-3.18 (m, 2H). Note: Spectra in DMSO-d₆ show distinct signals for cis and trans diastereomers. |

| ¹³C NMR | Dissolve sample in DMSO-d₆ or D₂O. | Characteristic peaks for the thiazolidine ring carbons and the carboxyl group. For example, in a derivative: C2 (δ ~66.7), C4 (δ ~64.4), C5 (δ ~35.6), C=O (δ ~171). |

| Mass Spec. | Electrospray Ionization (ESI). | Expected m/z for [M+H]⁺: 134.0. |

| FT-IR | KBr pellet. | Key peaks (cm⁻¹): ~3429 (O-H), ~3049 (N-H), ~2357 (S-H stretch, weak or absent), ~1629 (C=O of carboxylate). |

Table 2: Spectroscopic Data for Characterization of Thiazolidine-4-Carboxylic Acid.

Biological Activity and Signaling Pathways

Thiazolidine-4-carboxylic acid and its derivatives exhibit a range of biological activities, primarily stemming from their role as cysteine prodrugs and their inherent antioxidant properties.

Antioxidant and Neuroprotective Effects

Thiazolidine-4-carboxylic acid can undergo nonenzymatic ring-opening to release L-cysteine in vivo. This release of cysteine is crucial for replenishing intracellular glutathione (B108866) (GSH), a primary antioxidant. This mechanism underlies the compound's antioxidant and cytoprotective effects. Derivatives have shown significant neuroprotective potential by reducing oxidative stress and neuroinflammation.

Figure 2: Antioxidant mechanism of Thiazolidine-4-Carboxylic Acid as a Cysteine prodrug.

Anti-Inflammatory Signaling and NMDA Receptor Modulation

The initial query regarding "this compound" as an NMDA receptor antagonist may be an interpretation of the downstream effects of thiazolidine derivatives on neuroinflammation. Chronic inflammation is known to alter the expression of NMDA receptor subunits. Thiazolidine derivatives have been shown to exert anti-inflammatory effects by inhibiting key signaling pathways, which may in turn normalize receptor expression in pathological states.

Specifically, these compounds can inhibit the activation of Nuclear Factor-kappa B (NF-κB) and the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.

-

NF-κB Pathway : In response to inflammatory stimuli (like TNF-α), the IKK complex phosphorylates IκBα, leading to its degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Thiazolidine derivatives can suppress this activation.

-

NLRP3 Inflammasome : This multi-protein complex is activated by cellular stress and leads to the activation of Caspase-1, which in turn cleaves pro-inflammatory cytokines IL-1β and IL-18 into their active forms. Thiazolidine derivatives can inhibit this pathway, reducing the inflammatory cascade.

By mitigating neuroinflammation through these pathways, thiazolidine derivatives may indirectly modulate the expression and function of glutamate (B1630785) receptors like the NMDA receptor, contributing to their overall neuroprotective effects.

Figure 3: Anti-inflammatory signaling pathways inhibited by Thiazolidine-4-Carboxylic Acid derivatives.

Conclusion

The reaction of cysteine with formaldehyde is a rapid and efficient method for synthesizing thiazolidine-4-carboxylic acid, a stable heterocyclic compound. This guide has clarified the chemical nature of this reaction, correcting the misconception of direct N-methylation. Thiazolidine-4-carboxylic acid and its derivatives serve as valuable scaffolds in medicinal chemistry, acting as cysteine prodrugs with significant antioxidant and anti-inflammatory properties. Their ability to modulate key inflammatory pathways like NF-κB and the NLRP3 inflammasome provides a mechanistic basis for their neuroprotective effects and may explain the observed, albeit indirect, influence on NMDA receptor subunit expression. This understanding is critical for researchers in pharmacology and drug development exploring new therapeutic strategies for oxidative stress and inflammation-related disorders.

References

- 1. A Viable Synthesis of N-Methyl Cysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. researchgate.net [researchgate.net]

- 4. l-2-Oxothiazolidine-4-Carboxylic Acid or α-Lipoic Acid Attenuates Airway Remodeling: Involvement of Nuclear Factor-κB (NF-κB), Nuclear Factor Erythroid 2p45-Related Factor-2 (Nrf2), and Hypoxia-Inducible Factor (HIF) [mdpi.com]

- 5. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]

The Discovery and Analytical History of N-methyl-2-thiazolidinecarboxylic acid (NMTCA): A Technical Guide

Abstract

N-methyl-2-thiazolidinecarboxylic acid (NMTCA), also referred to in the literature as 2-methylthiazolidine-4-carboxylic acid (MTCA), has emerged as a significant biomarker, particularly in the context of alcohol consumption. This technical guide provides an in-depth overview of the discovery, history, and analytical methodologies for this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of relevant pathways and workflows.

Discovery and History

The understanding of this compound is intrinsically linked to the study of acetaldehyde (B116499), the primary and highly reactive metabolite of ethanol (B145695). The formation of thiazolidine (B150603) derivatives from the reaction of cysteine with aldehydes has been a known chemical principle for many years. However, the specific investigation of this compound as a biological marker of alcohol consumption is a more recent development.

Early studies in the 1980s and 1990s focused on similar thiazolidine carboxylic acids as markers for exposure to other compounds, such as carbon disulfide.[1] It was in the early 2000s that researchers began to more closely examine the reaction between acetaldehyde and L-cysteine in a biological context, recognizing its potential significance in alcoholic liver disease.[2]

A pivotal study in 2012 provided a comprehensive analysis of this compound in human blood following ethanol consumption.[3] This research established a clear link between alcohol intake and the formation of this compound and laid the groundwork for its use as a biomarker. The study also highlighted a key analytical challenge: the instability of this compound under physiological conditions, which necessitates derivatization for accurate quantification.[3] Subsequent research has further solidified the role of this compound as a marker of recent alcohol consumption and explored its formation in different biological matrices.

The Formation Pathway of this compound

This compound is not synthesized enzymatically in the body. Instead, it is the product of a non-enzymatic condensation reaction between L-cysteine, an amino acid, and acetaldehyde, the first metabolite of ethanol. This reaction, a nucleophilic addition followed by cyclization, results in the formation of the stable thiazolidine ring structure of this compound.[3]

Quantitative Data on this compound Levels

The concentration of this compound in biological fluids can vary depending on the amount of alcohol consumed, the time since consumption, and the biological matrix being analyzed. The following table summarizes key quantitative findings from the literature.

| Biological Matrix | Condition | Peak Concentration | Time to Peak Concentration | Reference |

| Human Blood | Single oral dose of 0.5 g ethanol per kg of body weight | 12.6 mg/L | 4 hours | |

| Human Gastric Juice | Intragastric instillation of 15% ethanol in patients with atrophic gastritis | 196 ± 98 µmol/L | 80 minutes |

Experimental Protocols for this compound Analysis

The analysis of this compound is most commonly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity. Due to the inherent instability of this compound, a derivatization step is crucial for accurate quantification.

Sample Preparation: N-Acetylation and Protein Precipitation

-

Sample Collection: Collect blood samples in tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma.

-

Internal Standard: Add an appropriate internal standard (e.g., a stable isotope-labeled this compound) to an aliquot of the plasma sample.

-

Derivatization: For stabilization, N-acetylation of this compound is performed. This can be achieved by adding acetic anhydride (B1165640) to the sample.

-

Protein Precipitation: Add a cold organic solvent, such as acetonitrile (B52724), to the plasma sample to precipitate proteins.

-

Centrifugation: Centrifuge the sample at high speed (e.g., >10,000 x g) to pellet the precipitated proteins.

-